(S)-1-(2-Methylbutyl)pyrrolidine

GC-MS retention index aroma analysis

(S)-1-(2-Methylbutyl)pyrrolidine (CAS 667420-93-1, MF: C₉H₁₉N, MW: 141.25 g/mol) is an enantiomerically pure N-alkylpyrrolidine bearing a chiral (S)-2-methylbutyl substituent on the pyrrolidine nitrogen. This compound is a tertiary chiral amine with a computed logP of 2.70, a boiling point of 166.5 ± 8.0 °C at 760 mmHg, and a density of 0.8 ± 0.1 g/cm³.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B12876226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Methylbutyl)pyrrolidine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCC(C)CN1CCCC1
InChIInChI=1S/C9H19N/c1-3-9(2)8-10-6-4-5-7-10/h9H,3-8H2,1-2H3/t9-/m0/s1
InChIKeyGBAJVBMOIARZCQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-Methylbutyl)pyrrolidine (CAS 667420-93-1): Chiral N-Alkylpyrrolidine Procurement Specifications and Physicochemical Baseline


(S)-1-(2-Methylbutyl)pyrrolidine (CAS 667420-93-1, MF: C₉H₁₉N, MW: 141.25 g/mol) is an enantiomerically pure N-alkylpyrrolidine bearing a chiral (S)-2-methylbutyl substituent on the pyrrolidine nitrogen . This compound is a tertiary chiral amine with a computed logP of 2.70, a boiling point of 166.5 ± 8.0 °C at 760 mmHg, and a density of 0.8 ± 0.1 g/cm³ . It is primarily utilised as a chiral building block in asymmetric synthesis and as a character-impact aroma compound imparting roasted seafood-like odour notes, identified as a high flavour dilution (FD) factor odorant in roasted shrimp (Sergia lucens) [1][2].

Configuration (S)-enantiomer, defined chiral building block for asymmetric synthesis
Research Use Roasted seafood aroma research and N-alkylpyrrolidine analytical reference
Substitution Note Stereochemistry and N-substitution are critical; racemate or regioisomers alter sensory and chromatographic outcomes

Why Generic Substitution Fails for (S)-1-(2-Methylbutyl)pyrrolidine: Stereochemical and Regiochemical Differentiation Drivers


Simple N-alkylpyrrolidines sharing the C₉H₁₉N molecular formula cannot be interchanged without consequence. The (S)-configuration at the 2-methylbutyl side chain is the primary determinant of the compound's stereospecific odour character — each stereoisomer of N-(2′-methylbutyl)pyrrolidine exhibits a distinct and characteristic roasted seafood aroma profile, as demonstrated by sensory panel evaluation [1]. Furthermore, the N-substitution pattern (1-position) confers different GC retention behaviour and physicochemical properties compared to C-substituted regioisomers such as 2-(2-methylbutyl)pyrrolidine or 3-(2-methylbutyl)pyrrolidine, directly impacting analytical method development and synthetic reactivity [2][3]. Procurement of the racemate or an incorrect regioisomer fundamentally alters the compound's utility in both flavour research and asymmetric synthesis applications.

Target (S)-Enantiomer
Potential Substitute
Stereochemistry
(S)-2-methylbutyl
(R)-enantiomer or racemate — odour profile diverges per sensory panel
Substitution Pattern
N-alkyl (1-position)
C2- or C3-substituted regioisomers — reactivity and GC retention differ
Analytical Behavior
Polar column RI distinct from regioisomers
N-(3′-methylbutyl) isomer — retention shift may cause misidentification without method verification

(S)-1-(2-Methylbutyl)pyrrolidine: Quantitative Comparative Evidence Against Closest Analogs


GC Retention Index Differentiation: (S)-1-(2-Methylbutyl)pyrrolidine vs. N-(3′-Methylbutyl)pyrrolidine on Polar Column

Under identical GC conditions on a TC-Wax polar capillary column (60 m × 0.25 mm, 0.25 μm film thickness; N₂ carrier gas; temperature program: 70 °C to 220 °C at 3 K/min, 40 min final hold), (S)-1-(2-methylbutyl)pyrrolidine elutes with a normal alkane retention index (RI) of 1093, whereas its regioisomer N-(3′-methylbutyl)pyrrolidine elutes at RI = 1106 [1][2]. This ΔRI of 13 units represents baseline-resolvable chromatographic differentiation on standard polar stationary phases.

GC RI (TC-Wax)
Head-to-head
Target: RI 1093; N-(3′-MB) isomer: RI 1106; ΔRI = 13 units (1.2%)
Enables baseline-resolvable GC-MS identification in flavour research
Polar column, N₂ carrier, 70–220 °C at 3 K/min; data from Ishizaki et al. 2005
GC-MS retention index aroma analysis regioisomer separation

Stereospecific Odour Character: (S)-Enantiomer vs. (R)-Enantiomer Sensory Differentiation

Tachihara et al. (2003) synthesised all possible stereoisomers of N-(2′-methylbutyl)pyrrolidine and demonstrated through sensory panel evaluation that each stereoisomer possesses a distinct and characteristic roasted seafood odour [1]. The (R)-enantiomer (CAS 667420-92-0) exhibits an odour profile with quantifiable descriptors: roasted (38.12%), fishy (64.74%), cheesy (49.32%), and oily (36.48%) character, with estimated strong odour intensity [2]. The (S)-enantiomer, possessing the opposite absolute configuration at the 2-methylbutyl chiral centre, yields a differentiated aroma profile — the Tachihara study established that stereochemistry is the critical determinant of odour quality for this compound class [1].

Sensory Odour Profile
Cross-study comparable
(S): distinct roasted seafood; (R): roasted 38%, fishy 65%, cheesy 49%, oily 36% (sensory panel)
Enantiomer-specific odour; racemate cannot replicate either profile
Descriptor percentages from scent.vn for (R)-enantiomer; Tachihara et al. 2003 established stereospecific differentiation
flavour chemistry enantiomer sensory analysis odorant

Flavour Dilution (FD) Factor Ranking: (S)-1-(2-Methylbutyl)pyrrolidine Among Key Roasted Shrimp Odorants

In the aroma extract dilution analysis (AEDA) of roasted shrimp (Sergia lucens Hansen) by Ishizaki et al. (2005), (S)-1-(2-methylbutyl)pyrrolidine was identified as one of only six compounds — from among 31 total odour-active compounds detected — that contributed to the characteristic roasted shrimp aroma with a high flavour dilution (FD) factor [1]. The compound was described as imparting 'roasted seafood-like' character, alongside methanethiol (sulphury), 1-pyrroline (shrimp meat-like), N-(3′-methylbutyl)pyrrolidine (roasted seafood-like), methyl isopropyl disulphide (roasted shrimp meat-like), and 3-methylpyridine (fishy, green) [1]. This places the compound in the top ~19% of odorants by aroma potency in this natural food matrix.

FD Factor Rank
Class-level inference
Among top 6 of 31 odorants in roasted shrimp (high FD factor tier)
Reported character-impact roasted seafood odorant
Exact FD values not publicly available; class-level ranking from Ishizaki et al. 2005
aroma extract dilution analysis FD factor flavour chemistry roasted seafood

Physicochemical Property Differentiation: N-Substituted vs. C-Substituted Regioisomers

(S)-1-(2-Methylbutyl)pyrrolidine, an N-substituted pyrrolidine, exhibits a computed logP of 2.70 , distinguishing it from C-substituted regioisomers. The N-substitution places the basic nitrogen in a sterically accessible position with an estimated pKa of approximately 8.59 (weakly basic) [1]. In contrast, 2-(2-methylbutyl)pyrrolidine (CAS 1247676-74-9) bears the substituent at the C2 position adjacent to the nitrogen, which alters both steric environment and basicity [2]. 3-(2-Methylbutyl)pyrrolidine (CAS 1220019-32-8) positions the substituent at C3, further modifying the electronic and steric profile [3]. These regioisomeric differences influence reactivity in N-alkylation, quaternisation, and coordination chemistry applications.

Regioisomer Properties
Cross-study comparable
N-substituted: logP 2.70, est. pKa 8.59; C2-/C3-substituted: property data limited
N-substitution enables quaternisation; influences synthetic utility
Comparative pKa/logP for regioisomers not uniformly reported in public databases
logP basicity regioisomer physicochemical properties

Enantiomeric Identity Verification: (S)-Configuration as the Defining Procurement Specification

The compound's CAS registry number (667420-93-1) uniquely specifies the (S)-enantiomer with the InChIKey stereochemical descriptor GBAJVBMOIARZCQ-VIFPVBQESA-N, incorporating the /t9-/m0/s1 stereochemical layer . The (R)-enantiomer is registered under CAS 667420-92-0 with distinct stereochemistry (CC[C@@H](C)CN1CCCC1) . For applications in asymmetric synthesis where the compound serves as a chiral building block, chiral ligand precursor, or enantioselective catalyst component, the defined (S)-absolute configuration is the critical specification — the racemate (if procured) would introduce both enantiomers, potentially compromising enantioselective outcomes. While experimental specific rotation values are not publicly reported for this compound, the quantum chemical computational study by the Sciencedirect paper on 'Specific Optical Rotation and Absolute Configuration of Flexible Molecules Containing a 2-Methylbutyl Residue' provides a framework for configurational assignment via optical rotation prediction [1].

Chiral Specification
Supporting evidence
(S)-CAS 667420-93-1; InChIKey stereolayer /t9-/m0/s1
Ensures procurement of correct enantiomer for asymmetric synthesis
Specific rotation data not publicly reported; configurational assignment by InChIKey
enantiomeric purity chiral specification absolute configuration asymmetric synthesis

(S)-1-(2-Methylbutyl)pyrrolidine: Evidence-Backed Research and Industrial Application Scenarios


Flavour Reconstitution and Authenticity Research in Roasted Seafood Aroma

Based on its identification as a high FD factor odorant imparting characteristic roasted seafood-like aroma in Sergia lucens [1], (S)-1-(2-methylbutyl)pyrrolidine is an essential reference compound for flavour reconstitution models of roasted crustacean aroma. The compound's GC retention index (RI = 1093 on TC-Wax) enables unambiguous confirmation of identity in complex food matrices [2], while its stereospecific odour character — differentiated from the (R)-enantiomer — supports enantioselective aroma research [3].

Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry

As a single (S)-enantiomer N-alkylpyrrolidine with a defined absolute configuration [1], this compound serves as a chiral amine intermediate for the synthesis of enantiomerically enriched pyrrolidine-containing pharmaceuticals, agrochemicals, and chiral ligands. The N-substitution pattern provides a tertiary amine centre amenable to further N-functionalisation (quaternisation, N-oxide formation), differentiating it from C-substituted pyrrolidine regioisomers .

Analytical Reference Standard for GC-MS Identification of Alkylpyrrolidines

The established normal alkane retention index (RI = 1093, TC-Wax) [2] and the ΔRI = 13 unit separation from the N-(3′-methylbutyl) regioisomer (RI = 1106) [4] make this compound a valuable reference standard for GC-MS method development targeting N-alkylpyrrolidine differentiation in complex volatile mixtures. The NIST Chemistry WebBook entry provides verified chromatographic data for analytical laboratory use [2].

Olfactory Receptor and Structure-Odor Relationship (SOR) Studies

The demonstrated stereospecific odour differentiation between (S)- and (R)-enantiomers of N-(2′-methylbutyl)pyrrolidine [3] positions this compound as a probe molecule for investigating enantioselective olfactory receptor activation. Its defined chirality and validated sensory impact make it suitable for structure-odor relationship studies exploring how absolute configuration influences odour perception in the roasted seafood aroma domain.

Application
Selection Property
Validation Focus
Roasted seafood flavour reconstitution research
Reported high FD factor odorant in Sergia lucens
Confirm chromatographic identity (polar column RI) and enantiomer-specific odour
Asymmetric synthesis chiral building block
Defined (S)-enantiomer N-alkylpyrrolidine
Verify enantiomeric identity via CAS/InChIKey stereochemistry and N-substitution reactivity
GC-MS analytical reference for alkylpyrrolidine profiling
Differentiated RI from regioisomers on polar stationary phase
Validate retention separation to avoid misidentification
Enantioselective olfactory receptor activation studies
Stereospecific odour differentiation demonstrated by sensory panel
Confirm enantiomeric purity and assess odour descriptor profiles
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